molecular formula C13H11N3O4 B6619199 N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine CAS No. 61963-71-1

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine

Cat. No.: B6619199
CAS No.: 61963-71-1
M. Wt: 273.24 g/mol
InChI Key: DYIRNRYQIRXIEG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is a complex organic compound characterized by the presence of both a benzodioxole and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from piperonal through a series of reactions including esterification and reduction . The nitropyridine component is then introduced via a nitration reaction, followed by coupling with the benzodioxole derivative under specific conditions such as the use of a palladium catalyst in a cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The compound targets tubulin, a key protein in the microtubule structure, thereby disrupting cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in targeting specific biological pathways make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-7-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRNRYQIRXIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429381
Record name T5632807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61963-71-1
Record name T5632807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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